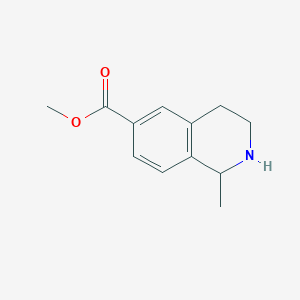![molecular formula C11H13ClFN B13524339 2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13524339.png)
2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride is a synthetic organic compound characterized by a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a fluorine atom and a phenyl group attached to the bicyclo[1.1.1]pentane core imparts distinct chemical properties that make it a valuable subject for research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [1.1.1]propellane intermediate, which is synthesized via a series of cyclization reactions.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Phenyl Group Addition: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Amination: The amine group is introduced via nucleophilic substitution or reductive amination.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and safety. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride to modify the bicyclic core or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophiles.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its distinct chemical properties.
Industrial Applications: Potential use in the synthesis of advanced polymers and as a building block for complex organic molecules.
Mecanismo De Acción
The mechanism by which 2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity through hydrogen bonding and electrostatic interactions. The bicyclic structure provides rigidity, which can influence the compound’s interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride:
3-Phenylbicyclo[1.1.1]pentane:
Uniqueness
2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to the presence of both a fluorine atom and an amine group on the bicyclic core. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H13ClFN |
|---|---|
Peso molecular |
213.68 g/mol |
Nombre IUPAC |
2-fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H12FN.ClH/c12-9-10(6-11(9,13)7-10)8-4-2-1-3-5-8;/h1-5,9H,6-7,13H2;1H |
Clave InChI |
YUUXXTLAGZVVBK-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CC1(C2F)N)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



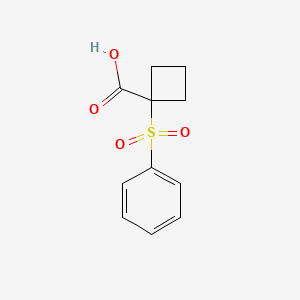
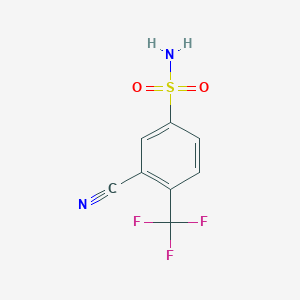
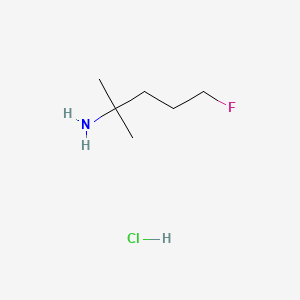
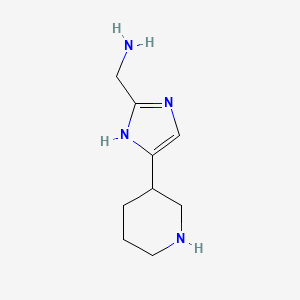
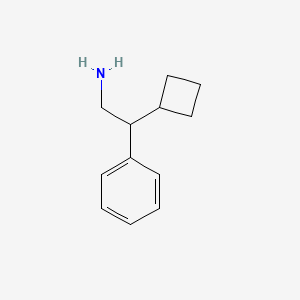

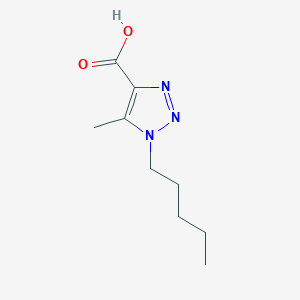
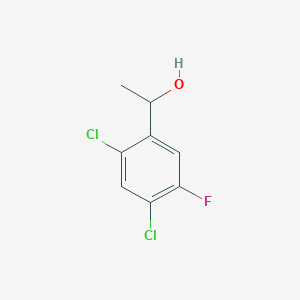
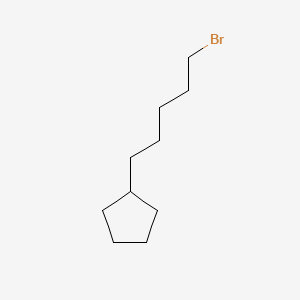

![rac-(1R,3R)-3-{[(benzyloxy)carbonyl]amino}-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13524323.png)
![3-[4-(Methylethyl)phenyl]morpholine](/img/structure/B13524326.png)
